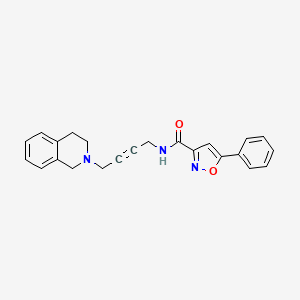
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-5-phenylisoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-5-phenylisoxazole-3-carboxamide is a synthetic organic compound known for its unique structure, combining features of both isoxazole and dihydroisoquinoline groups
科学的研究の応用
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-5-phenylisoxazole-3-carboxamide has several research applications:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential bioactivity, including enzyme inhibition.
Medicine: : Explored as a lead compound in drug discovery, particularly for its potential anti-cancer properties.
Industry: : Used in materials science for developing novel polymers and materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-5-phenylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common method begins with the synthesis of 5-phenylisoxazole-3-carboxylic acid, followed by coupling with a but-2-yn-1-yl group and concluding with the introduction of the dihydroisoquinoline moiety. Key reaction conditions include:
Solvents: : Dimethylformamide (DMF), Dichloromethane (DCM)
Catalysts: : Palladium-based catalysts for coupling reactions
Temperatures: : Typically range between 60-100°C, depending on the specific step
Reagents: : A variety of reagents including bases like sodium hydride (NaH) and acids like hydrochloric acid (HCl)
Industrial Production Methods
Industrial-scale production may employ more efficient and cost-effective processes, leveraging continuous flow chemistry techniques and automated synthesis to enhance yield and purity.
化学反応の分析
Types of Reactions
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-5-phenylisoxazole-3-carboxamide undergoes several types of reactions:
Oxidation: : Can be oxidized to introduce additional functional groups.
Reduction: : Reduction reactions to modify specific moieties within the molecule.
Substitution: : Particularly nucleophilic substitutions at specific sites of the compound.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), Chromic acid (H2CrO4)
Reduction: : Lithium aluminium hydride (LiAlH4), Hydrogenation (H2 with Pd/C)
Substitution: : Use of organolithium or Grignard reagents
Major Products Formed
Oxidation: : Can yield carboxylic acids or ketones.
Reduction: : Typically leads to secondary or tertiary amines.
Substitution: : Varied products depending on the nucleophile used.
作用機序
The mechanism of action for N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-5-phenylisoxazole-3-carboxamide involves interaction with molecular targets such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or interacting with receptor sites on cell membranes, influencing signal transduction pathways.
類似化合物との比較
Similar Compounds
Isoxazole Derivatives: : These compounds share the isoxazole core but differ in attached functional groups.
Dihydroisoquinoline Derivatives: : These compounds have a similar dihydroisoquinoline structure but may lack the isoxazole moiety.
Phenylisoxazole Carboxamides: : Structurally similar but without the specific modifications present in the compound of interest.
Uniqueness
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-5-phenylisoxazole-3-carboxamide's uniqueness lies in its combination of isoxazole and dihydroisoquinoline groups, offering a distinct set of chemical properties and potential biological activities.
This detailed account highlights the intriguing aspects of this compound, showcasing its synthetic complexity, versatile reactivity, and broad applicability in scientific research and industry.
特性
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c27-23(21-16-22(28-25-21)19-9-2-1-3-10-19)24-13-6-7-14-26-15-12-18-8-4-5-11-20(18)17-26/h1-5,8-11,16H,12-15,17H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHJMDAGQFOPAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
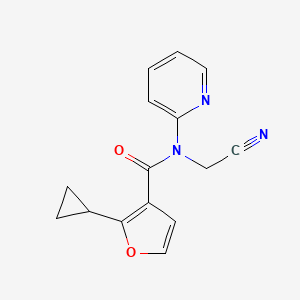
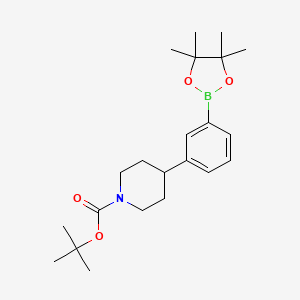
![1-Benzhydryl-4-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}piperazine](/img/structure/B2883944.png)
![4-[benzyl(methyl)amino]-N-[4-(dimethylamino)phenyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2883945.png)
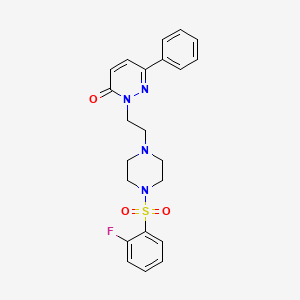
![N-methyl-2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2883952.png)
![3-Bromo-4-chloro-7-iodopyrazolo[1,5-a]pyrazine](/img/structure/B2883954.png)
![2-(allylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B2883956.png)
![N6-(3-methylbutyl)-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2883959.png)

![N-(4-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2883961.png)
![N-(4-fluorobenzyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2883962.png)
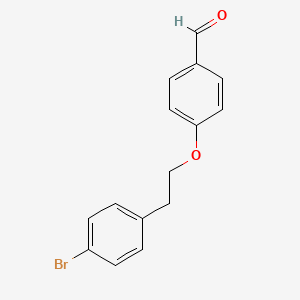
![1-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione](/img/structure/B2883964.png)
